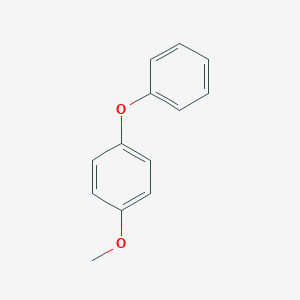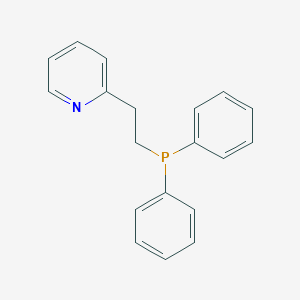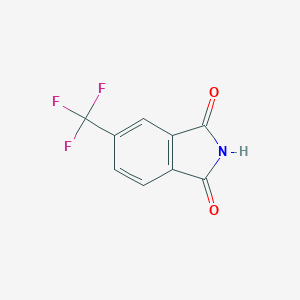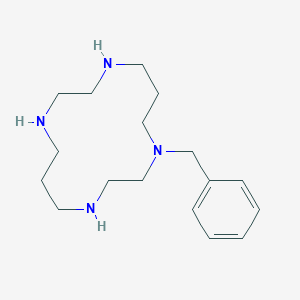
1-Benzyl-1,4,8,11-Tetraazacyclotetradecan
Übersicht
Beschreibung
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is a chemical compound with the molecular formula C₁₇H₃₀N₄. It is a derivative of 1,4,8,11-tetraazacyclotetradecane, which is known for its ability to form stable complexes with metal ions. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is utilized in biochemical research, particularly in the study of proteomics.
Industry: The compound is used in the synthesis of molecules with electroactive cavities and as an antioxidant in rubber
Wirkmechanismus
Target of Action
The primary targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are currently unknown. This compound is a derivative of cyclam, a macrocyclic polyamine, which is known to interact with various metal ions and biological targets . .
Mode of Action
Without specific information on the targets of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane, it’s challenging to describe its mode of action. Based on the structure of the compound, it’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Given its structural similarity to cyclam, it may influence pathways involving metal ion transport and homeostasis
Pharmacokinetics
Its bioavailability would be influenced by these properties, as well as factors such as its solubility and stability .
Result of Action
The molecular and cellular effects of 1-Benzyl-1,4,8,11-tetraazacyclotetradecane’s action are currently unknown. Based on its structure, it may have the potential to modulate the activity of metal-dependent enzymes or transporters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Benzyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through the reaction of 1,4,8,11-tetraazacyclotetradecane with benzyl chloride. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the nitrogen atoms of the tetraazacyclotetradecane ring .
Industrial Production Methods
While specific industrial production methods for 1-Benzyl-1,4,8,11-tetraazacyclotetradecane are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: The parent compound, known for its metal complexing abilities.
1-Benzyl-1,4,7,10-tetraazacyclododecane: A similar compound with a different ring size, affecting its complexing properties.
Uniqueness
1-Benzyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of the benzyl group, which enhances its ability to form stable complexes with metal ions.
Eigenschaften
IUPAC Name |
1-benzyl-1,4,8,11-tetrazacyclotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-6-17(7-3-1)16-21-14-5-10-19-12-11-18-8-4-9-20-13-15-21/h1-3,6-7,18-20H,4-5,8-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKVKFZHNGHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448186 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132723-93-4 | |
| Record name | 1-BENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


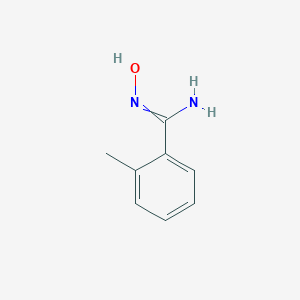
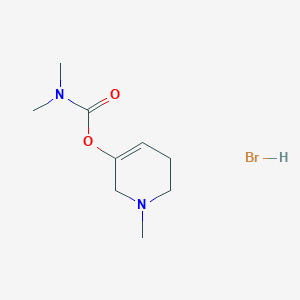
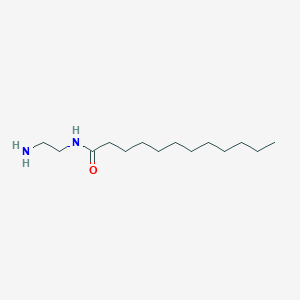
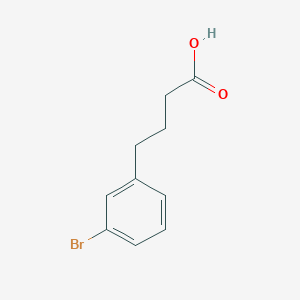
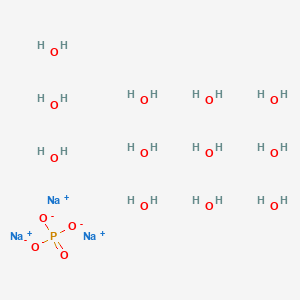
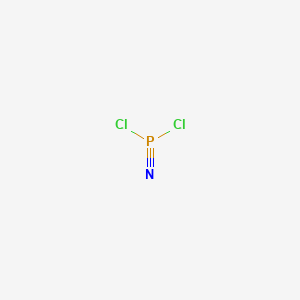
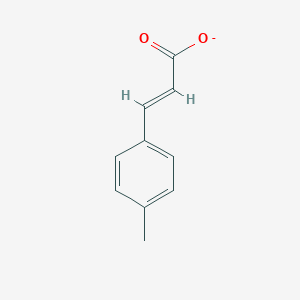
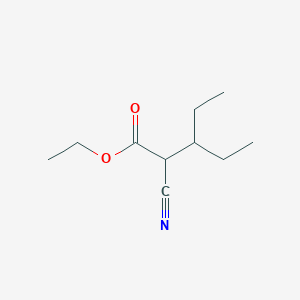

![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
